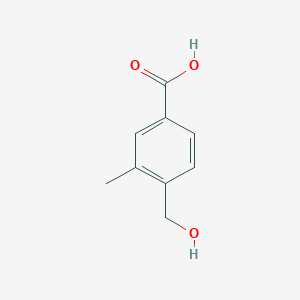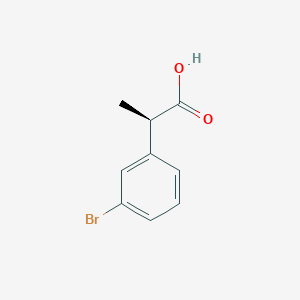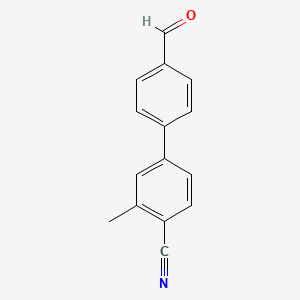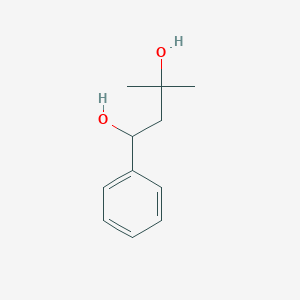
3-Methyl-1-phenylbutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenylbutane-1,3-diol is an organic compound belonging to the class of alcohols It features a phenyl group attached to a butane backbone with two hydroxyl groups at the first and third positions, and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylbutane-1,3-diol typically involves the reaction of 3-phenylbutane-1,3-diol with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to introduce the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving catalysts and specific temperature and pressure settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-phenylbutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of 3-methyl-1-phenylbutan-1-one.
Reduction: Formation of 3-methyl-1-phenylbutane.
Substitution: Formation of 3-methyl-1-phenylbutyl chloride.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Methyl-1-phenylbutane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further affecting molecular pathways.
Comparación Con Compuestos Similares
- 1-Phenylbutane-1,3-diol
- 3-Methyl-1-phenylpropan-1,3-diol
- 3-Methyl-1-phenylpentane-1,3-diol
Uniqueness: 3-Methyl-1-phenylbutane-1,3-diol is unique due to the presence of both a phenyl group and a methyl group on the butane backbone, which imparts distinct chemical and physical properties compared to its analogs. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
104174-42-7 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
3-methyl-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3 |
Clave InChI |
IZZXPXZRVVXKFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C1=CC=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


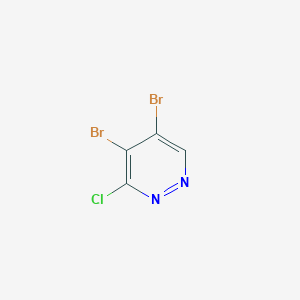
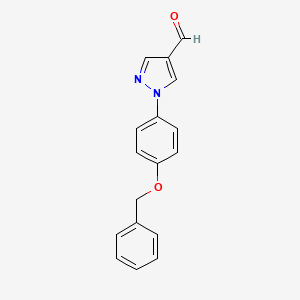
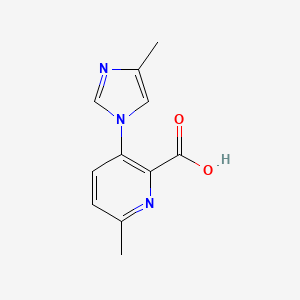


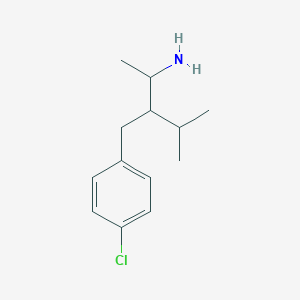

![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)

![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)
